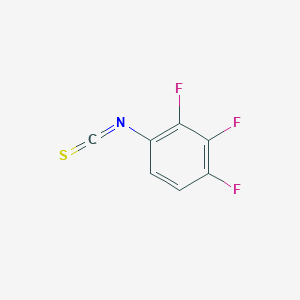
2,3,4-三氟苯基异硫氰酸酯
概述
描述
2,3,4-Trifluorophenyl isothiocyanate is a chemical compound with the linear formula F3C6H2NCS . It has a molecular weight of 189.16 . The compound is used in various areas of research .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trifluorophenyl isothiocyanate consists of a benzene ring with three fluorine atoms and an isothiocyanate group attached . The InChI string isInChI=1S/C7H2F3NS/c8-4-1-2-5 (11-3-12)7 (10)6 (4)9/h1-2H . Physical And Chemical Properties Analysis
2,3,4-Trifluorophenyl isothiocyanate has a refractive index of 1.577, a boiling point of 210-213 °C, and a density of 1.43 g/mL at 25 °C . Its exact mass and monoisotopic mass are 188.98600473 g/mol .科学研究应用
抗病原活性: 已合成并测试了包括 2,3,4-三氟苯基在内的硫脲衍生物与细菌细胞(特别是铜绿假单胞菌和金黄色葡萄球菌)的相互作用。这些化合物表现出显着的抗病原活性,表明有潜力开发为具有抗生物膜特性的抗菌剂 (Limban、Marutescu 和 Chifiriuc,2011).
2-氨基苯并噻唑和 2-氨基苯并恶唑的合成: 一项研究探索了使用异硫氰酸酯在水中快速有效地合成这些化合物。这些在结构和药理上都很有趣的化合物以高效率合成,表明在药物化学中具有潜在应用 (Zhang、Jia、Wang 和 Fan,2011).
氢硼化反应中的催化潜力: 已研究了相关化合物三(3,4,5-三氟苯基)硼烷在不饱和底物的氢硼化反应中的催化活性。这项研究突出了在微波辐射下氢硼化反应的产率提高,表明此类化合物在催化应用中的潜力 (Carden、Gierlichs、Wass、Browne 和 Melen,2019).
生物胺分析: 3,5-双-(三氟甲基)苯基异硫氰酸酯已用于组胺、酪胺、色胺和 2-苯乙胺的衍生化,通过液相色谱-串联质谱法 (LC-MS/MS) 和 19F 核磁共振分析促进其测定。该试剂简化了分析过程,在饮料分析中很有用 (Jastrzębska、Piasta、Krzemiński 和 Szłyk,2018).
单糖异硫氰酸酯和硫氰酸酯: 一项关于单糖异硫氰酸酯的研究,其中包括 2,3,4-三氟苯基异硫氰酸酯等衍生物,讨论了它们的合成、化学性质以及在制备氮和硫杂环中的应用,这在各种化学合成中很重要 (Witczak,1986).
属性
IUPAC Name |
1,2,3-trifluoro-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHZGZWGZUKGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375352 | |
| Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluorophenyl isothiocyanate | |
CAS RN |
119474-40-7 | |
| Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

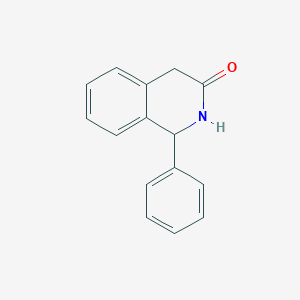

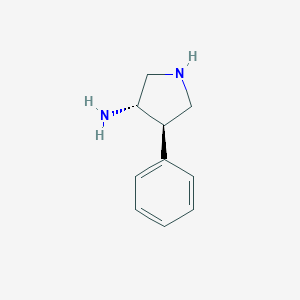

![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)

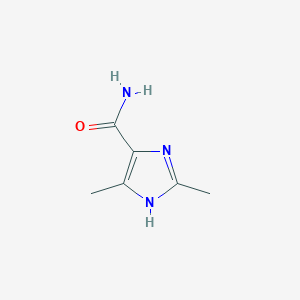
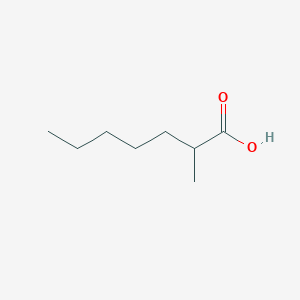
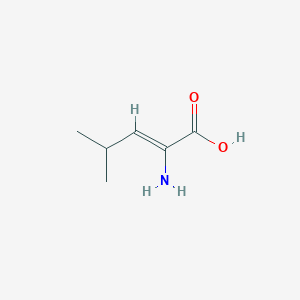
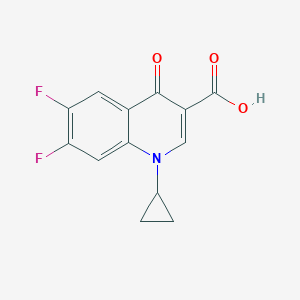

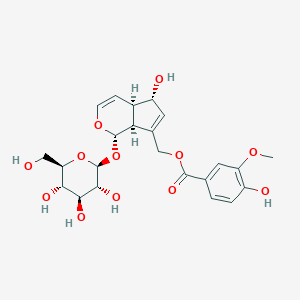
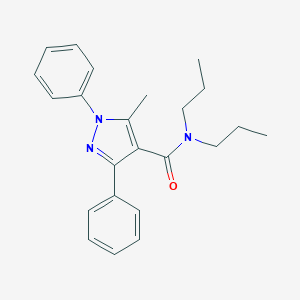
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)